Methyl 4-cyano-2-hydroxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-hydroxybenzoate can be synthesized through the esterification of 4-cyano-2-hydroxybenzoic acid with methanol in the presence of an acidic catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are common practices to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and amines can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyano-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl 4-cyanobenzoate: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
Methyl 4-cyano-2-hydroxybenzoate is unique due to the presence of both cyano and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
Methyl 4-cyano-2-hydroxybenzoate, also known by its CAS number 188793-06-8, is an organic compound characterized by the presence of both cyano (-C≡N) and hydroxyl (-OH) functional groups. These functional groups contribute significantly to its chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.
The molecular formula of this compound is C₉H₇N₁O₃. The unique arrangement of its functional groups allows for diverse chemical interactions, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the hydroxyl group may form hydrogen bonds with various biological molecules. This dual functionality can modulate the activity of enzymes and receptors, leading to a range of biological effects.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Properties : Similar compounds have shown potential anticancer effects, indicating that this compound could be explored for its cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : Investigations into related compounds have suggested anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Study 1: Antimicrobial Activity Evaluation
A study conducted on derivatives of this compound found that certain modifications enhanced its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting that structural variations could optimize its bioactivity.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
This compound | Escherichia coli | 75 µg/mL |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the anticancer potential of this compound. The compound exhibited dose-dependent cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
These findings support the hypothesis that this compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Properties
IUPAC Name |
methyl 4-cyano-2-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZPQVGOOYLDOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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